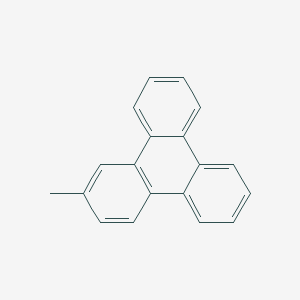

2-Methyltriphenylene

Descripción

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Fundamental and Applied Research

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are formed during the incomplete combustion of organic materials and are found in sources like coal and petroleum. wikipedia.orgacs.org In fundamental research, PAHs are crucial for understanding aromaticity and serve as model systems for exploring electronic and structural properties. rsc.org Their abundance in the cosmos also makes them a subject of interest in astrophysics. researchgate.net

The practical applications of PAHs are extensive, particularly in materials science. Their semiconductor properties are harnessed in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org Furthermore, their rigid structures are integral to creating advanced materials, and some derivatives are investigated for their potential in medicinal chemistry. mun.ca

Importance of Triphenylene (B110318) Core Structures and their Derivatives in Contemporary Chemistry

Within the diverse family of PAHs, the triphenylene core, a planar molecule with four fused benzene (B151609) rings, is of particular importance. wikipedia.org This structure is known for its high thermal stability and unique disc-like (discotic) shape, which allows its derivatives to self-assemble into highly ordered columnar structures. wikipedia.orgtandfonline.com These columns can facilitate one-dimensional charge transport, making triphenylene-based materials excellent candidates for organic semiconductors. wikipedia.orgtandfonline.com

The versatility of the triphenylene core is further enhanced by the ability to introduce functional groups, which allows for the fine-tuning of its electronic and self-assembly properties. wikipedia.org This has led to their use in creating advanced materials like discotic liquid crystals, as well as in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for applications in gas storage and ion exchange. wikipedia.orgchemicalbook.com

Rationale for Investigating 2-Methyltriphenylene as a Representative Methylated Triphenylene

The study of 2-Methyltriphenylene offers a focused lens through which to understand the effects of simple alkyl substitution on a PAH core. Introducing a methyl group—a small, electron-donating substituent—to the triphenylene structure provides a model system to probe several key properties. Methylation is a well-established structural modification in organic and medicinal chemistry that can significantly impact a molecule's characteristics. researchgate.net

Investigating a specific, seemingly minor structural change like the addition of a single methyl group allows researchers to systematically analyze its influence on the compound's electronic structure, photophysical behavior (such as light absorption and emission), and solid-state packing. This fundamental knowledge is invaluable for the rational design of more complex triphenylene derivatives with tailored functionalities for advanced applications in electronics and materials science.

Overview of Regioisomeric Challenges in Methylated Triphenylenes

A significant hurdle in the study of substituted triphenylenes is the control of regiochemistry during synthesis. The triphenylene skeleton possesses two distinct positions for the attachment of a single substituent, leading to the potential formation of isomers, such as 1-methyltriphenylene (B12796183) and 2-methyltriphenylene. These regioisomers often have very similar physical properties, making their separation a considerable challenge.

The synthesis of a specific isomer like 2-Methyltriphenylene in high purity requires sophisticated and often multi-step synthetic strategies to direct the chemical reaction to the desired position. tandfonline.com The development of efficient, regioselective synthetic methods is a continuing area of research. tandfonline.com Successfully overcoming these synthetic challenges is critical to obtaining pure samples of specific isomers, which is essential for accurately characterizing their unique properties and unlocking their full potential.

Compound Data

Structure

3D Structure

Propiedades

Número CAS |

1705-84-6 |

|---|---|

Fórmula molecular |

C19H14 |

Peso molecular |

242.3 g/mol |

Nombre IUPAC |

2-methyltriphenylene |

InChI |

InChI=1S/C19H14/c1-13-10-11-18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19(18)12-13/h2-12H,1H3 |

Clave InChI |

AFSGCRGBKICCFF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |

SMILES canónico |

CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |

Sinónimos |

TRIPHENYLENE,2-METHYL- |

Origen del producto |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyltriphenylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For 2-Methyltriphenylene, NMR spectroscopy is crucial for confirming its structural assignment, differentiating it from other isomers, and elucidating the positions of its aromatic protons and the methyl group unist.ac.kr.

In ¹H NMR, the chemical shifts (δ), multiplicity (splitting patterns), and integration values of the signals provide insights into the number and type of protons, as well as their connectivity. Aromatic protons typically resonate in the downfield region (e.g., 6.50-8.00 ppm), while methyl protons appear further upfield mdpi.com. The complex aromatic system of triphenylene (B110318), with its multiple non-equivalent proton environments, yields a characteristic set of signals. The presence and position of the methyl group at the 2-position influence the chemical shifts and coupling patterns of adjacent aromatic protons, allowing for precise structural differentiation from other methyltriphenylene isomers unist.ac.krlibretexts.org.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton, with distinct signals for each unique carbon atom. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, allowing for the differentiation of aromatic carbons and the methyl carbon. The presence of the methyl group at the 2-position would lead to specific chemical shifts for the substituted aromatic carbon and the methyl carbon, aiding in the unambiguous identification of 2-Methyltriphenylene unist.ac.kr. The analysis of coupling constants (J values), which represent the magnetic interaction between coupled nuclei, further refines the structural assignment by indicating the number of bonds separating interacting nuclei and their spatial relationship unist.ac.krlibretexts.orgorganicchemistrydata.orgresearchgate.net.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern.

Identification and Characterization of Reaction Products

In the context of 2-Methyltriphenylene, MS is employed for its identification and characterization, particularly when it is formed as a reaction product unist.ac.kr. Electron Ionization (EI) mass spectrometry typically generates a molecular ion (M•+) by removing an electron from the molecule docbrown.infochemguide.co.uklibretexts.org. For methyltriphenylene (C₁₉H₁₄), the molecular ion peak is expected at m/z 244 mpg.de. The precise mass measurement provided by high-resolution MS (HRMS) can confirm the elemental composition, distinguishing it from compounds with similar nominal masses mpg.demdpi.com.

Beyond the molecular ion, the fragmentation pattern, which results from the dissociation of energetically unstable molecular ions into smaller, charged fragments, provides a unique "fingerprint" for the molecule docbrown.infochemguide.co.uklibretexts.orgmsu.edulibretexts.org. The stability of these fragment ions influences their abundance, with more stable ions yielding higher peak intensities chemguide.co.uklibretexts.org. For aromatic compounds like 2-Methyltriphenylene, characteristic fragmentation pathways might involve the loss of small neutral molecules or the rearrangement of the polycyclic system, providing clues about the connectivity and arrangement of atoms within the molecule.

Ion Mobility-Mass Spectrometry (IM-MS) for Regioisomer Discrimination

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful hyphenated technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio (m/z) mdpi.commdpi.comnih.govmpg.denih.gov. This orthogonal separation dimension is particularly valuable for distinguishing isomeric compounds, which have identical molecular masses but different structures mdpi.commdpi.comlibretexts.orgnih.gov.

For 2-Methyltriphenylene, IM-MS can effectively discriminate it from its regioisomers (e.g., 1-Methyltriphenylene (B12796183), 3-Methyltriphenylene, etc.) unist.ac.kr. While these isomers share the same molecular formula and mass, their distinct three-dimensional structures lead to different collision cross-sections (CCS) in the gas phase mdpi.commdpi.comlibretexts.orgnih.govnih.govrsc.org. The CCS value, representing the average area of an ion as it collides with buffer gas molecules, is a unique molecular descriptor that reflects the ion's shape and compactness mdpi.comlibretexts.orgnih.govnih.gov. By measuring and comparing the CCS values of 2-Methyltriphenylene with those of its known or computationally predicted isomers, IM-MS enables unambiguous identification and characterization, even in complex mixtures unist.ac.krmdpi.comlibretexts.orgnih.gov.

Infrared (IR) Spectroscopy for Functional Group and Structural Analysis

For 2-Methyltriphenylene, IR spectroscopy can identify characteristic absorption bands associated with aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and sp² C-H bending vibrations (in-plane and out-of-plane, often in the 1000-650 cm⁻¹ range) nih.gov. The methyl group will also exhibit characteristic C-H stretching (below 3000 cm⁻¹) and bending vibrations nih.gov. The specific positions and intensities of these bands provide insights into the substitution pattern of the triphenylene core and the presence of the methyl group nih.govspectroscopyonline.com.

Gas-Phase IR Spectroscopy for Isomeric Differentiation

Gas-phase IR spectroscopy offers enhanced resolution compared to condensed-phase IR, as intermolecular interactions are minimized, allowing for the observation of finer spectral details researchgate.netmpg.dersc.orgcsic.es. This is particularly advantageous for distinguishing between closely related isomers, such as 2-Methyltriphenylene and its positional isomers unist.ac.krmpg.de.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound in the solid state mpg.demdpi.comlookchem.comscielo.org.mxresearchgate.net. It provides highly accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering an unparalleled view of molecular geometry and packing mdpi.com.

For 2-Methyltriphenylene, X-ray crystallography would involve growing single crystals suitable for diffraction. When a beam of X-rays interacts with the ordered array of atoms in the crystal, it diffracts in specific directions, creating a unique diffraction pattern. By measuring the angles and intensities of these diffracted X-rays, crystallographers can reconstruct a three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be determined with high precision.

This technique would confirm the exact position of the methyl group on the triphenylene scaffold, verify the planarity or any subtle distortions of the aromatic rings, and reveal the intermolecular packing arrangements in the crystal lattice unist.ac.kr. While specific crystallographic data for 2-Methyltriphenylene (e.g., unit cell parameters, space group, and detailed bond lengths/angles) were not found in the provided snippets, the technique is known to be applied for such structural confirmations for related compounds and isomers unist.ac.krmpg.demdpi.comlookchem.comscielo.org.mxresearchgate.net. The data obtained from X-ray crystallography serves as a benchmark for validating structures proposed by other spectroscopic methods and computational studies.

Theoretical and Computational Investigations of 2 Methyltriphenylene

Quantum Chemical Calculations for Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs) ajchem-a.commpg.de. Their energies are critical indicators of a molecule's chemical reactivity and electronic properties ajchem-a.com. The HOMO energy, in particular, relates to a molecule's electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity) ajchem-a.comnd.edu. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key descriptor for chemical reactivity and kinetic stability; a smaller gap generally indicates higher reactivity and lower kinetic stability, while a larger gap suggests greater stability ajchem-a.commpg.denih.gov.

Computational chemistry provides robust tools for predicting both steric and electronic properties of molecules, which are crucial for understanding their behavior in various chemical processes uams.edursc.org. Steric properties relate to the spatial arrangement and bulkiness of atoms within a molecule, influencing intermolecular interactions and reaction pathways uams.edufrontiersin.orgnih.gov. Electronic properties, derived from the electron distribution, dictate a molecule's reactivity, polarity, and spectroscopic characteristics wikipedia.orgwikipedia.orguams.edu.

Molecular Simulation Studies for Spectroscopic Interpretation and Structure Validation

Molecular simulation studies, such as Molecular Dynamics (MD) simulations, are powerful techniques used to analyze the physical movements of atoms and molecules over time mdpi.com. These simulations are instrumental in interpreting spectroscopic data and validating molecular structures by providing dynamic insights into molecular behavior frontiersin.orgnih.gov. For 2-Methyltriphenylene, MD simulations could be used to model its conformational flexibility, interactions with solvents or other molecules, and to predict its vibrational or electronic spectra.

For instance, gas-phase infrared (IR) spectroscopy, combined with molecular modeling, has been successfully used to confirm the structures of triphenylene (B110318) regioisomers, including 2-Methyltriphenylene physchemres.org. Computational predictions of IR spectra, derived from molecular vibrations, can be compared directly with experimental IR data to validate the computationally derived molecular structure and to assign specific vibrational modes to particular functional groups or molecular motions universite-paris-saclay.frsmu.eduwhiterose.ac.uk. This synergy between simulation and spectroscopy allows for a deeper understanding of the molecular structure and its dynamic properties, which are often difficult to ascertain from static experimental data alone irjweb.comnih.gov.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, especially for organic reactions where transition states are fleeting and difficult to observe experimentally chemrxiv.orgmit.eduunist.ac.krresearchgate.netmdpi.com. For 2-Methyltriphenylene, computational studies can map out potential energy surfaces, identify intermediates, and characterize transition states for various reactions it might undergo. This involves calculating the relative energies of reactants, products, and transition states, as well as the intrinsic reaction coordinate (IRC) to trace the reaction pathway mit.edu.

For example, in the context of polycyclic aromatic hydrocarbons, computational methods are used to study processes like annulative π-extension reactions, which are relevant to the formation of larger PAHs physchemres.org. While a specific reaction mechanism for 2-Methyltriphenylene is not detailed in general literature, computational approaches would typically involve:

Geometry Optimization: Determining the most stable structures of reactants, intermediates, and products.

Transition State Search: Locating the saddle points on the potential energy surface that connect reactants to products.

IRC Calculations: Confirming that a found transition state connects the desired reactant and product.

Energy Barrier Calculation: Quantifying the activation energy required for the reaction to proceed universite-paris-saclay.frresearchgate.net.

These studies can reveal the regioselectivity and stereoselectivity of reactions, providing critical information for synthetic design and understanding chemical transformations involving 2-Methyltriphenylene osti.gov.

Thermodynamic and Kinetic Studies of 2-Methyltriphenylene Formation and Reactions

Computational chemistry plays a vital role in understanding the thermodynamic and kinetic aspects of chemical reactions, which dictate the feasibility and rate of a process uams.edunih.govunist.ac.krucalgary.ca.

Thermodynamic Studies: These focus on the energy changes associated with a reaction, determining the relative stability of reactants and products (e.g., Gibbs free energy, enthalpy, entropy) nd.eduucalgary.ca. For 2-Methyltriphenylene, thermodynamic calculations could predict its stability relative to other isomers or its favorability in various synthetic routes. The high thermodynamic stability of fully benzenoid frameworks like triphenylene is a known characteristic of PAHs physchemres.org.

Kinetic Studies: These investigate the reaction rates and the factors influencing them, primarily through the calculation of activation energies and transition state theory unist.ac.krucalgary.ca. Understanding the kinetics of 2-Methyltriphenylene's formation or reactions would involve calculating the energy barriers for potential pathways. This is crucial for predicting reaction speeds and identifying rate-determining steps unist.ac.krucalgary.ca.

Computational models can distinguish between kinetic and thermodynamic control of reactions. Under kinetic control, the product formed fastest (lowest activation energy) predominates, typically at lower temperatures. Under thermodynamic control, the most stable product (lowest free energy) predominates, usually at higher temperatures or reversible conditions unist.ac.krosti.gov. For 2-Methyltriphenylene, such studies would elucidate the optimal conditions for its synthesis or transformation into other compounds.

Reactivity and Reaction Mechanisms of 2 Methyltriphenylene

Oxidation Reactions and Product Formation

2-Methyltriphenylene undergoes oxidation, primarily at its methyl group, to yield carboxylic acid derivatives. A notable example is its oxidation to triphenylene-2-carboxylic acid, which can be achieved in high yield (98%) using aqueous sodium dichromate. nih.gov This reaction typically occurs under elevated temperatures, specifically between 225-250°C, and is a common method for converting alkyl-substituted PAHs to their corresponding polynuclear carboxylic acids. The methyl ester of triphenylene-2-carboxylic acid has also been reported as a product, crystallizing as colorless needles with a melting point of 129-130°C. nih.gov Sodium metaperiodate (NaIO₄) has also been identified as an oxidant capable of converting methylarenes to aromatic carboxylic acids.

Table 1: Oxidation Products of 2-Methyltriphenylene

| Reactant | Oxidant | Product | Yield (%) | Melting Point (°C) |

| 2-Methyltriphenylene | Aqueous Sodium Dichromate | Triphenylene-2-carboxylic acid | 98 | Not specified |

| 2-Methyltriphenylene | Aqueous Sodium Dichromate | Methyl triphenylene-2-carboxylate | - | 129-130 |

Reactions Involving the Methyl Group

Methyl transfer reactions are significant in the thermal transformations of polycyclic aromatic hydrocarbons (PAHs). Studies on 2,7-dimethylpyrene (B94221), a related methyl-substituted PAH, have revealed that methyl transfer is one of the structural transformations occurring during mild thermal treatment. These processes contribute to the complex mixture of monomers, dimers, and trimers formed under such conditions, suggesting a dynamic interplay of molecular fragments.

Methyl substituents play a crucial role in initiating the polymerization and molecular weight growth of PAHs under thermal conditions. Research comparing 2,7-dimethylpyrene with unsubstituted pyrene (B120774) demonstrated that the presence of methyl groups significantly lowers the thermal severity required to initiate chemical reactions and polymerization. This polymerization often proceeds through the consumption of methyl groups, potentially via coupling reactions. The formation of free radicals, resulting from the homolytic cleavage of covalent bonds, is a key step in these thermal reactions.

Hydrogen abstraction from arylmethanes, including structures analogous to the methyl group in 2-Methyltriphenylene, is a fundamental radical reaction. Studies have investigated the relative rates of hydrogen abstraction from various arylmethanes by different radical species, such as the trichloromethyl radical and the t-butoxy radical. These studies provide insights into the transition state of such reactions, indicating that carbon-hydrogen bond breaking is well advanced in the transition state for hydrogen abstraction by the trichloromethyl radical. Hydrogen abstraction by bromine atoms from arylmethanes has also been reported.

Electrophilic Substitution Reactions on the Triphenylene (B110318) Core

The triphenylene core of 2-Methyltriphenylene can undergo electrophilic substitution reactions, a characteristic reactivity of aromatic systems. For unsubstituted triphenylene, electrophilic substitution is traditionally favored at the β (or 2) position over the α (or 1) position due to steric hindrance. This regioselectivity is an important consideration when attempting to functionalize the triphenylene core. Examples of such reactions on triphenylene derivatives include nitration and halogenation (e.g., chlorination and bromination), which can introduce electron-withdrawing groups onto the aromatic system.

Annulation and Aromatic Extension Reactions

Annulation and aromatic extension reactions offer powerful synthetic routes to construct and expand the polycyclic aromatic framework of triphenylene derivatives. Annulative π-extension (APEX) chemistry provides a concise pathway to polycyclic arenes. A notable method involves a palladium-catalyzed 2-fold C−H arylation using cyclic diaryliodonium salts, which can directly furnish triphenylene frameworks from simple arenes. This approach has been shown to produce a mixture of regioisomers, including 1- and 2-methyltriphenylenes. Another strategy for synthesizing functionalized triphenylenes involves the intermolecular decarboxylative coupling of bromobenzoic acids and aryl iodides, where an aryne intermediate is formed in situ, leading to the formation of two C-C bonds in a single step. Furthermore, 2-methyltriphenylene itself has been prepared via Suzuki coupling followed by Mallory-photocyclization.

Functionalization of the Aromatic Core

Functionalization of the aromatic core of 2-methyltriphenylene involves modifying its C-H bonds or introducing new functional groups onto the existing carbon framework. This area of chemistry is critical for expanding the utility of PAHs in various applications.

C-H Functionalization StrategiesCarbon-hydrogen (C-H) functionalization strategies are highly valuable for the direct conversion of C-H bonds into C-X bonds (where X can be C, N, O, S, etc.), enabling the construction of complex molecules with atom and step economysigmaaldrich.com. For aromatic compounds, C-H functionalization allows for late-stage functionalization of complex molecules, providing facile transformation of specific C-H bonds and increased compound diversificationnih.gov.

Palladium-catalyzed non-directed C-H functionalization has emerged as a promising approach, capable of reaching more distant sites on aromatic substrates that may lack traditional directing groups nih.gov. Recent advancements in this field include the development of specific ligands, such as 2-pyridone ligands, that can bind to palladium and accelerate non-directed C-H functionalization with the arene as the limiting reagent. This methodology is compatible with a broad range of aromatic substrates and can enable C-H olefination and carboxylation protocols. The site selectivity in these transformations is influenced by a combination of steric and electronic effects, with the ligand potentially enhancing the steric influence nih.gov.

Radical C-H functionalization has also gained prominence, particularly with the resurgence of photochemistry, which allows for the generation of reactive radical or charged open-shell intermediates nih.gov. While a limitation in this field has been the lack of regio-control, leading to mixtures of constitutional isomers, ongoing research aims to develop regioselective and catalyst-controlled methods for aromatic functionalization sigmaaldrich.comnih.gov.

Examples of Functionalization on Triphenylene DerivativesWhile direct detailed research findings specifically on the functionalization of 2-methyltriphenylene's aromatic core are limited in the provided snippets, examples from related triphenylene derivatives illustrate the types of transformations that are possible on the triphenylene scaffold. For instance, triphenylene-2-carboxaldehyde (a triphenylene derivative with a formyl group at the 2-position) can undergo various transformations. It can be prepared from triphenylene through reactions like those involving bis(chloromethyl) ether/TiCl4fishersci.ca. Further functionalizations of triphenylene-2-carboxaldehyde have been demonstrated:

Reductive Amination: Reductive amination of triphenylene-2-carboxaldehyde with n-propylamine and NaCNBH3 in THF can yield N-(2-methyltriphenylene)propylamine fishersci.ca.

Reduction to Alcohol: Reduction of triphenylene-2-carboxaldehyde with B2H6 in THF can afford 2-(hydroxymethyl)triphenylene fishersci.ca.

Bromination: The 2-(hydroxymethyl)triphenylene can then react with PBr3 to give 2-(bromomethyl)triphenylene fishersci.ca.

These examples indicate that the 2-position of the triphenylene core is amenable to functionalization, and the methyl group in 2-methyltriphenylene could potentially direct or influence similar reactions, although specific studies on this compound's functionalization were not detailed.

Data Tables

Due to the nature of the provided search snippets, which primarily describe research findings qualitatively or refer to tables within the original publications without providing the data itself, specific numerical data tables for the reactivity and functionalization of 2-methyltriphenylene cannot be directly generated. However, the types of data that would be relevant for such tables include:

Table 1: Representative Reactivity Data for 2-Methyltriphenylene (Hypothetical)

| Reaction Type | Reagents/Catalyst System | Conditions | Product(s) | Yield (%) | Selectivity (if applicable) | Notes |

| C-H Activation | Pd-catalyst, Ligand, Oxidant | Temperature, Solvent | Functionalized 2-Methyltriphenylene | [Data] | [Regio/Chemoselectivity] | [Mechanistic insights] |

| Charge-Transfer | Electron Acceptor | Solvent | Charge-Transfer Complex | [Data] | [Stability Constant] | [Effect on Reactivity] |

| Annulation (as product) | Aryl Halide, Aryne Precursor, Pd-catalyst | Temperature, Solvent | 2-Methyltriphenylene | [Data] | N/A | [Catalyst loading, reaction time] |

Table 2: Functionalization Examples on Triphenylene Derivatives (Illustrative)

| Starting Material | Reaction Type | Reagents/Catalyst | Product | Yield (%) | PubChem CID (Product) |

| Triphenylene-2-carbaldehyde | Reductive Amination | n-propylamine, NaCNBH3, THF | N-(2-methyltriphenylene)propylamine | 96 fishersci.ca | Not found |

| Triphenylene-2-carbaldehyde | Reduction | B2H6, THF | 2-(hydroxymethyl)triphenylene | 91 fishersci.ca | Not found |

| 2-(hydroxymethyl)triphenylene | Bromination | PBr3 | 2-(bromomethyl)triphenylene | 94 fishersci.ca | Not found |

Functionalization and Derivatization of the Triphenylene Nucleus Via 2 Methyltriphenylene

Synthesis of Substituted 2-Methyltriphenylene Derivatives

The synthesis of substituted 2-methyltriphenylene derivatives can be approached through two primary strategies: modification of the methyl group or substitution on the aromatic core.

Functionalization of the Methyl Group: The methyl group of 2-methyltriphenylene can serve as a versatile anchor for the introduction of various functional moieties. Standard free-radical halogenation, for instance, can convert the methyl group into a halomethyl group (e.g., -CH₂Br), which is a key intermediate for subsequent nucleophilic substitution reactions. This allows for the attachment of a wide array of functional groups, including but not limited to, alcohols, ethers, esters, and amines.

Another powerful method involves the lithiation of the methyl group using a strong base like n-butyllithium, followed by quenching with an electrophile. This approach opens up a vast chemical space for derivatization.

| Reagent Sequence | Resulting Functional Group | Potential Application |

| 1. NBS, Benzoyl Peroxide2. KCN | -CH₂CN (Cyanomethyl) | Precursor for carboxylic acids, amines |

| 1. n-BuLi2. CO₂3. H₃O⁺ | -CH₂COOH (Carboxymethyl) | Anchoring group for dyes, metal complexes |

| 1. n-BuLi2. Ethylene Oxide3. H₃O⁺ | -CH₂CH₂OH (Hydroxyethyl) | Polymer attachment, hydrophilic modification |

| 1. n-BuLi2. R-CHO | -CH₂CH(OH)R (Secondary Alcohol) | Chiral building blocks |

Substitution on the Aromatic Core: Electrophilic aromatic substitution reactions on the 2-methyltriphenylene nucleus are expected to be directed by the activating and ortho-, para-directing methyl group. However, the complex electronics of the polycyclic aromatic system can lead to mixtures of isomers. Therefore, regioselective methods are often preferred. Directed ortho-metalation (DoM) can be a powerful tool if a suitable directing group is installed on the molecule. For instance, conversion of the methyl group to a directing group like -CH₂OMe would allow for specific lithiation at the adjacent positions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are indispensable for building more complex derivatives. To utilize these reactions, a halogen substituent is typically introduced onto the triphenylene (B110318) core. This can be achieved through electrophilic halogenation, though regioselectivity can be a challenge. A more controlled approach would involve the synthesis of a bromo- or iodo-substituted 2-methyltriphenylene precursor.

Development of Amphiphilic and Mixed-Substituent Triphenylenes

Amphiphilic triphenylenes, which possess both hydrophobic and hydrophilic domains, are of significant interest for their ability to self-assemble into complex nanostructures in solution and at interfaces. 2-Methyltriphenylene can be a valuable scaffold for creating such molecules. The hydrophobic triphenylene core can be appended with hydrophilic chains, often polyethylene glycol (PEG) or charged functionalities.

A common strategy involves the functionalization of the methyl group to introduce a hydrophilic tail. For example, the aforementioned conversion to a carboxylic acid or alcohol group provides a convenient point for attaching PEG chains of varying lengths.

Mixed-substituent triphenylenes, bearing a combination of different peripheral groups, allow for fine-tuning of the molecule's self-assembly behavior and electronic properties. Starting with 2-methyltriphenylene, one can envision a synthetic route where the methyl group is first functionalized, followed by the introduction of different substituents on the aromatic core. For instance, a Suzuki coupling could be used to introduce an aryl group at a specific position, while the methyl group is converted into a different functional moiety.

| Derivative Type | Synthetic Strategy from 2-Methyltriphenylene | Resulting Property |

| Anionic Amphiphile | 1. Functionalize methyl group to -CH₂OH2. Esterification with a dicarboxylic acid anhydride3. Deprotonation | Water-soluble, forms micelles or vesicles |

| Non-ionic Amphiphile | 1. Functionalize methyl group to -CH₂OH2. Ethoxylation to form a PEG chain | Forms lyotropic liquid crystalline phases |

| Mixed-Substituent | 1. Halogenate the aromatic core2. Suzuki coupling with an arylboronic acid3. Functionalize the methyl group | Modified electronic properties and packing |

Preparation of Polymeric Discotic Liquid Crystals and Dimers

Discotic liquid crystals based on the triphenylene core are known for their ability to form columnar structures, which exhibit one-dimensional charge transport properties. Integrating these discotic units into polymers or creating well-defined dimers can lead to materials with enhanced mechanical properties and processability.

Polymeric Systems: 2-Methyltriphenylene derivatives can be incorporated into polymeric structures either as side-chains or within the main chain. To create side-chain polymers, a polymerizable group, such as a methacrylate or a styrenic unit, can be attached to the 2-methyltriphenylene core, typically via the functionalized methyl group. The resulting monomer can then be polymerized using standard techniques like free-radical or controlled radical polymerization (e.g., RAFT, ATRP).

| Monomer Synthesis from 2-Methyltriphenylene | Polymerization Method | Polymer Architecture |

| 1. -CH₃ → -CH₂OH2. Esterification with methacryloyl chloride | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Side-chain discotic polymer |

| 1. -CH₃ → -CH₂CH₂OH2. Conversion to a styrenic ether | Atom Transfer Radical Polymerization (ATRP) | Side-chain discotic polymer |

Dimeric Systems: Triphenylene dimers, where two triphenylene units are connected by a flexible or rigid linker, exhibit fascinating and often complex liquid crystalline behavior. The synthesis of such dimers can be achieved by first preparing a suitable functionalized 2-methyltriphenylene derivative. For example, two 2-(hydroxymethyl)triphenylene molecules can be linked together using a diacyl chloride or a diisocyanate. The nature of the linker (length, flexibility) plays a crucial role in determining the mesophase behavior of the resulting dimer. rsc.org

Incorporation of 2-Methyltriphenylene into Larger Conjugated Systems

Integrating the triphenylene unit into larger π-conjugated systems is a promising strategy for developing new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended conjugation can lead to red-shifted absorption and emission, as well as improved charge transport properties.

2-Methyltriphenylene can be used as a building block for these larger systems through cross-coupling reactions. For this, a halogenated 2-methyltriphenylene is a key intermediate. For example, a Sonogashira coupling of an ethynyl-functionalized aromatic molecule with a bromo-2-methyltriphenylene would extend the π-system. The methyl group in such systems can serve to enhance solubility and influence the solid-state packing of the material.

| Reaction Type | Reactants Involving 2-Methyltriphenylene Derivative | Resulting Conjugated System |

| Suzuki Coupling | Bromo-2-methyltriphenylene + Aryldiboronic ester | Triphenylene-arylene copolymer |

| Sonogashira Coupling | Iodo-2-methyltriphenylene + Diethynylarene | Triphenylene-ethynylene conjugated polymer |

| Stille Coupling | Stannyl-2-methyltriphenylene + Dihaloarene | Triphenylene-arene alternating copolymer |

The presence of the methyl group can also have a subtle but important electronic effect on the larger conjugated system. Through hyperconjugation, the methyl group can act as a weak electron-donating group, which can influence the HOMO and LUMO energy levels of the molecule, thereby tuning its optoelectronic properties.

Applications in Advanced Materials Science Research

Organic Electronics and Opto-electronic Devices

While triphenylene (B110318) derivatives are broadly investigated for their potential in organic electronics and opto-electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors ftmc.ltsigmaaldrich.comrsc.orgicmab.esucm.es, specific detailed research findings focusing solely on 2-Methyltriphenylene in these applications are not extensively available in the provided search results. Organic materials offer advantages such as low cost, lightweight, solution processability, and compatibility with flexible substrates for these devices. sigmaaldrich.com

Discotic liquid crystals, which include various triphenylene derivatives, are intriguing one-dimensional organic semiconductors known for their potential to exhibit high charge carrier mobility. researchgate.netunizar.es They form anisotropic nanostructures by stacking π-conjugated systems, which favors charge transport along these stacks. unizar.es However, specific studies identifying 2-Methyltriphenylene as a liquid crystalline semiconductor or detailing its properties in this context were not found in the provided information.

Charge carrier mobility is a critical parameter for the performance of organic electronic devices. Studies on discotic triphenylene derivatives have shown varying charge carrier mobilities in their mesophases. For instance, in binary mixtures of certain triphenylene derivatives, hole mobilities in the liquid-crystalline mesophase were found to be an order of magnitude higher than in the separate components, partly due to more stable columnar structures. tudelft.nl Examples like 2,3,6,7,10,11-Hexakis(hexyloxy)-triphenylene (HAT6) and 2,3,6,7,10,11-Hexakis(undecyloxy)-triphenylene (HAT11), which are alkoxy-substituted triphenylenes, generally exhibit low charge-carrier mobilities (less than 0.002 cm²/V·s) in their discotic mesophases. tudelft.nl Other triphenylamine-based mesogens have shown charge mobility values in the order of 10⁻² cm² V⁻¹ s⁻¹. unizar.es Despite the general importance of charge carrier mobility studies in triphenylene-based mesophases, specific data or detailed research findings on charge carrier mobility for 2-Methyltriphenylene in its mesophases are not available in the provided search results.

Organic field-effect transistors (OFETs) utilize organic semiconductors as their active channel layer. ucm.esresearchgate.net The fabrication of OFETs can be achieved through solution-based processes, offering advantages such as cost-effectiveness, vacuum-free operation, and room-temperature processing. researchgate.net While triphenylene derivatives are considered for such applications, no specific information regarding the fabrication of FETs utilizing 2-Methyltriphenylene as the active semiconductor material was found in the provided search results.

Liquid Crystalline Materials

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing ordered molecular orientation but lacking full positional order. tcichemicals.comwikipedia.orguh.edu Triphenylenes are considered benchmark core structures in the development of discotic liquid crystals, which are flat, disc-like molecules that tend to form columnar phases. tcichemicals.comuh.eduuea.ac.uksigmaaldrich.com However, specific details on 2-Methyltriphenylene as a liquid crystalline material are not extensively detailed in the provided search results.

The molecular architecture and functionalization of discotic compounds significantly influence their mesophase behavior and properties. For instance, varying the number and length of flexible alkyl chains attached to a core can induce structural transitions between different mesophases. mdpi.com The incorporation of specific functional units or the nature of spacers can stabilize columnar mesophases over wide temperature ranges and influence charge mobility. unizar.es Molecular design principles, such as attaching different peripheral functional groups, are used to tune electronic properties and achieve high charge mobilities in discotic systems. nsf.govmdpi.com Despite the general understanding of how molecular architecture and functionalization impact the mesophase behavior of triphenylene derivatives, specific research detailing the influence of the methyl group at the 2-position of triphenylene on its mesophase behavior was not available in the provided search results.

Self-Assembly and Ordering in Thin Films

Self-assembly is a powerful bottom-up approach for constructing well-defined nanostructures, which is crucial for advanced materials. Aromatic molecules, particularly those with rigid rod-like segments, can undergo self-assembly in various environments, including thin films, driven by interactions such as hydrophobic, hydrophilic, and π-π stacking interactions rsc.org. These interactions can lead to the formation of diverse supramolecular architectures with specific shapes and functions rsc.org.

In the context of thin films, the self-assembly of molecular building blocks is a key strategy for creating ordered nanostructures for applications in fields like electronics and photonics lestudium-ias.comresearchgate.netmdpi.comaps.orgfrontiersin.org. For instance, block copolymers are widely studied for their ability to self-assemble into well-defined nanostructures in thin film geometries, influenced by factors like polymer chemistry, architecture, thermodynamics, and processing methods such as solvent vapor annealing lestudium-ias.comresearchgate.netmdpi.comaps.orgfrontiersin.org. The rigid, planar, and π-electron-rich structure of 2-Methyltriphenylene suggests its potential in forming ordered arrangements in thin films through intermolecular π-π stacking. While specific experimental data on the self-assembly and ordering of 2-Methyltriphenylene in thin films were not extensively detailed in the provided search results, its structural characteristics are analogous to other aromatic rod molecules known to exhibit such behavior, indicating a promising area for research.

π-Conjugated Functional Materials

π-conjugated functional materials, encompassing small molecules, oligomers, and polymers, are at the forefront of research due to their unique optical and semiconducting properties, which are essential for organic electronic applications nih.goviitdh.ac.inucm.essioc-journal.cnrsc.org. These materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) nih.govucm.es. The properties of these materials, including bandgaps and charge-carrier mobilities, are significantly influenced by their backbone structures and substituents rsc.org.

2-Methyltriphenylene, with its extended π-conjugation inherent to the triphenylene core, is a prime candidate for incorporation into such functional materials. Its aromatic nature allows for efficient electron delocalization, which is fundamental for optoelectronic properties. Research in this area focuses on discovering novel π-conjugated molecules with special electronic and optical properties, and extending π-delocalization from small molecules to one-dimensional and two-dimensional polymers to achieve superior properties iitdh.ac.in. The structural tunability of organic materials, including PAHs like 2-Methyltriphenylene, is a key advantage, allowing for the design of materials tailored to specific applications iitdh.ac.in. Non-covalent interactions also play a significant role in influencing the molecular packing and optical properties of π-conjugated materials nih.gov.

Development of Luminescent Lanthanide Complexes with Methyltriphenylene Antennas

Luminescent lanthanide(III) complexes are highly valued for their unique photophysical properties, including long emission lifetimes, narrow emission bands, and large Stokes shifts, making them suitable for applications in bioassays and sensors researchgate.netosti.govrsc.org. However, lanthanide ions typically have low molar absorptivities, necessitating the use of sensitizing ligands, known as "antennas," to efficiently absorb excitation energy and transfer it to the lanthanide ion researchgate.netosti.govrsc.org.

The antenna effect involves the ligand absorbing UV light, transitioning to an excited singlet state (S1), undergoing intersystem crossing to a triplet state (T1), and then transferring energy from the T1 state to the lanthanide ion, which subsequently emits light osti.gov. Effective antenna ligands must form stable complexes, resist hydrolysis, and saturate the lanthanide coordination sphere to prevent luminescence quenching by coordinated solvent molecules researchgate.net. While the provided search results discuss various ligands acting as antennas for lanthanide luminescence, such as 2-hydroxyisophthalamide (B14833043) (IAM) and carbostyrils researchgate.netrsc.orgicn2.cat, direct evidence of 2-Methyltriphenylene specifically being used as an antenna was not found. However, as a π-conjugated aromatic molecule, 2-Methyltriphenylene possesses the necessary chromophoric properties to potentially act as an antenna ligand, absorbing light and transferring energy to a complexed lanthanide ion, thereby sensitizing its luminescence. Its rigid structure could also contribute to the stability of such complexes.

Building Blocks for Supramolecular Assemblies and Nanometer-Sized Grains

Supramolecular chemistry, which involves the assembly of molecules through non-covalent bonds, is a fascinating field for constructing novel nanoscopic architectures with defined shapes and functions rsc.orgtitech.ac.jpnih.gov. Molecules designed as "building blocks" can self-assemble into a variety of supramolecular structures, including nanometer-sized fibers, tapes, ribbons, and tubes nih.gov. These assemblies often exhibit properties distinct from those of individual molecules nih.gov.

Aromatic rod molecules, due to their rigid segments and ability to engage in π-π interactions, are excellent building blocks for supramolecular assemblies, particularly in aqueous solutions rsc.org. These assemblies can lead to well-defined and stable nanometer-sized structures with chemical functionalities and physical properties suitable for advanced materials in photonic, electronic, and biological applications rsc.org. The planar and rigid nature of 2-Methyltriphenylene makes it a suitable candidate as a building block for such supramolecular assemblies. Its ability to engage in π-π stacking interactions could facilitate the formation of ordered structures, potentially leading to nanometer-sized grains or larger hierarchical nanomaterials. Research in this area explores how to control the supramolecular assembly of molecules and nanoscale building blocks at the nanometer scale for designing novel functional architectures and devices titech.ac.jp.

Compound Names and PubChem CIDs

Environmental and Geochemical Research Context of Methylated Pahs Including 2 Methyltriphenylene

Formation Mechanisms in Thermal Systems

The genesis of PAHs, including their methylated derivatives, is intrinsically linked to high-temperature processes. Understanding these formation pathways is essential for tracing their origins in both natural and anthropogenic settings.

PAHs are invariably formed through the incomplete combustion and pyrolytic degradation of organic materials and fuels. These processes typically occur at elevated temperatures, ranging from approximately 350°C to 1,200°C, under conditions of limited or no oxygen nih.govacs.orgfrontiersin.org. Both natural phenomena and human activities contribute significantly to the release of these compounds. Natural sources include volcanic eruptions and forest fires, while anthropogenic sources encompass industrial activities, vehicular emissions, residential heating, and the burning of fossil fuels, coal, and biomass nih.govacs.orgfrontiersin.orgresearchgate.netacs.org.

The formation of PAHs involves complex reaction mechanisms, with two prominent pathways being the Hydrogen Abstraction Acetylene Addition (HACA) and Methyl Addition/Cyclization (MAC) mechanisms encyclopedia.pubcore.ac.uk. While HACA is widely recognized for PAH growth, the MAC mechanism plays a crucial role in the formation of methylated PAHs. Experimental studies, such as the pyrolysis of toluene (B28343) and toluene/acetone mixtures, have demonstrated the generation of methyl-substituted products core.ac.uk. The addition of methyl radicals to existing aromatic structures, followed by hydrogen loss, can lead to the formation of new rings, contributing to the growth of PAHs encyclopedia.pubmdpi.com.

Methyl groups play a pivotal role in the formation and subsequent growth of PAHs. Methyl radicals are key intermediates in the initial stages of aromatic compound synthesis, facilitating the formation of C3H3 radicals, which are fundamental precursors for benzene (B151609) formation mdpi.com.

The Methyl Addition/Cyclization (MAC) mechanism highlights the significance of methyl radicals in expanding PAH structures. This mechanism involves the addition of two or three methyl radicals to PAHs, which can then undergo cyclization to form new aromatic rings encyclopedia.pubmdpi.com. MAC is particularly notable for its capacity to induce the sequential growth of hexagonal networks of sp2 carbons from various fusing sites on a PAH molecule core.ac.uk.

Furthermore, the presence of methyl substituents can significantly lower the thermal severity required to initiate chemical reactions in complex natural molecular mixtures acs.orgnih.gov. Research on 2,7-dimethylpyrene (B94221), for instance, revealed that methyl transfer reactions occur frequently, and indirect coupling through migrated methyl groups contributes to the fusion of PAHs acs.orgnih.gov. The mechanism of ipso attack by hydrogen radicals has also been identified as a pathway for both methyl transfer and the fusion of PAH structures acs.orgnih.gov. The detection of alkylated aromatics such as methylphenanthrene and methyltriphenylene further underscores the importance of methyl groups in the formation of these compounds osti.gov.

Occurrence and Distribution in Natural Matrices

Methylated PAHs are found in various natural geological matrices, providing valuable geochemical markers for source identification and thermal maturity assessment.

2-Methyltriphenylene has been explicitly identified in association with coal bver.co.kr. PAHs are inherent components of fossil fuels, and their specific concentrations and profiles within these matrices can vary depending on their source and geological history mdpi.com. Pyrogenic PAHs, which are formed during incomplete combustion processes, are known to be present in coal tar and coke nih.gov.

The organic composition of coal includes a range of aromatic compounds, such as naphthalenes, phenanthrenes, and their alkyl-substituted derivatives. Tricycloarenes, including phenanthrene (B1679779) and its mono- and dimethyl-substituted forms, are also commonly found mdpi.com. The distribution and content of free organic sulfur small molecules in coal, which encompass aromatic hydrocarbons, are closely linked to the coal's metamorphic degree mdpi.comresearchgate.net. As coalification progresses, the degree of aromatization of these organic sulfur small molecules, including PAHs, tends to increase mdpi.comresearchgate.net. Additionally, coal extraction and handling processes can lead to the release of volatile materials, predominantly methane, but also other associated compounds, including PAHs europa.eu.

Interstellar Medium (ISM) Studies of Functional PAH Clusters

The presence and behavior of PAHs, including their functionalized and methylated forms, in the interstellar medium (ISM) are crucial for understanding astrochemistry and the formation of complex organic molecules in space.

Polycyclic aromatic hydrocarbon (PAH) molecules are recognized as ubiquitous components of the interstellar medium, estimated to carry between 5% and 10% of the total interstellar carbon au.dk. While aromatic species like benzonitrile (B105546) and cyanonaphthalene have been detected, methylated aromatic compounds, despite forming a large and diverse family, have not yet been definitively identified in the ISM, though their plausible formation pathways suggest their presence leidenuniv.nl.

The formation of PAHs in space can occur via both "top-down" and "bottom-up" mechanisms. Top-down processes involve the photoprocessing of larger PAHs by ultraviolet (UV) radiation, leading to fragmentation and hydrogenation. Conversely, bottom-up gas-phase reactions, which involve smaller precursors such as benzyl (B1604629) radicals and CH3-bearing species, can also contribute to their formation in molecular clouds and circumstellar environments leidenuniv.nl.

Laboratory studies have shown that functional PAH clusters, including those containing methyl groups, such as dicoronylene/9-methylanthracene cluster cations, can form through gas-phase condensation via molecular-ion reactions aanda.orgaanda.org. These clusters can undergo complex photofragmentation processes when exposed to laser irradiation, resulting in dehydrogenation or the loss of methyl units aanda.orgaanda.org. Research into the formation and photochemistry of these covalently bonded functional PAH clusters in the gas phase provides insights into their evolution in the ISM aanda.orgaanda.org.

Methylated PAHs have been proposed as potential carriers for the observed 3.4 µm emission feature in photodissociation regions (PDRs) researchgate.net. While the 3.3 µm band is typically attributed to the C-H stretch in aromatic species, the 3.4 µm band is likely associated with hydrogenated PAHs or aliphatic stretches, which can include those from methyl groups au.dkleidenuniv.nlnih.gov. Experiments further indicate that functional groups, like methyl groups, can influence the formation and photoevolution of PAH cluster cations in interstellar environments aanda.org. The formation of alkylated PAHs in the ISM remains an area of ongoing research, with some theories linking their origin to aqueous and thermal conditions within meteorites, while others suggest their formation occurred prior to their incorporation into meteoritic parent bodies osti.gov.

Evolution of Functional Groups in Interstellar PAHs

Polycyclic aromatic hydrocarbons are recognized as the most abundant large, carbon-based molecular species in the interstellar medium (ISM) nasa.gov. They are responsible for a prominent series of infrared (IR) emission features observed across almost all interstellar objects nasa.govaanda.organnualreviews.org. These features, typically located between 3 and 20 µm, are crucial for understanding the physics and chemistry of the ISM aanda.organnualreviews.org.

The presence of superhydrogenated (H-functionalized) and methylated PAHs in the ISM is inferred from observations showing a spatial correlation between aliphatic C-H stretching and aromatic C-H and C-C vibrations aanda.org. Specifically, the weaker 3.4 µm emission feature in the interstellar IR spectrum is attributed to an aliphatic origin annualreviews.orgarxiv.orgresearchgate.net. PAHs with aliphatic functional groups, such as methyl (-CH₃), ethyl (-CH₂CH₃), and vinyl (-CH=CH₂), are considered potential carriers for this 3.4 µm emission band arxiv.orgresearchgate.net.

During their lifetime in the ISM, PAHs can undergo functionalization, acquiring various chemical side groups including hydrogen (-H), hydroxyl (-OH), carbonyl (=O), and hydrocarbon chains (-CₓHᵧ) aanda.org. The presence of these different functional groups on the pristine PAH skeleton significantly influences their reactivity, particularly towards atomic hydrogen and other species aanda.org. This reactivity can lead to the formation of smaller molecules through abstraction reactions aanda.org.

Density Functional Theory (DFT) calculations are extensively employed to investigate the spectral similarities of PAHs with aliphatic side groups to observed interstellar features arxiv.orgresearchgate.net. Such computational studies help in detailing the infrared spectra of these molecules and discussing their astrophysical implications arxiv.org. The photochemical evolution of the astronomical PAH population and the variations observed in their IR bands are linked to distinct stages of the stellar life cycle nasa.gov.

Table 2: Key Interstellar Infrared Emission Features and Associated Origins

| Wavelength (µm) | Feature Type | Associated Origin/Functional Group | Source |

| 3.3 | Major Emission | Aromatic C-H stretch | annualreviews.orgarxiv.org |

| 3.4 | Weaker Emission | Aliphatic C-H stretch (e.g., Methylated PAHs) | annualreviews.orgarxiv.orgresearchgate.net |

| 6.2 | Major Emission | Aromatic C-C vibrations | annualreviews.orgarxiv.org |

| 7.7 | Major Emission | Aromatic C-C vibrations | annualreviews.orgarxiv.org |

| 8.6 | Major Emission | Aromatic C-H vibrations | annualreviews.orgarxiv.org |

| 11.2 | Major Emission | Aromatic C-H out-of-plane bending | annualreviews.orgarxiv.org |

| 12.7 | Major Emission | Aromatic C-H out-of-plane bending | annualreviews.orgarxiv.org |

Future Research Directions and Unresolved Challenges in 2 Methyltriphenylene Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of polycyclic aromatic hydrocarbons (PAHs) like 2-Methyltriphenylene often relies on traditional methods that can involve harsh reaction conditions, toxic reagents, and stoichiometric metal catalysts, leading to significant waste generation and limited atom economy researchgate.net. For instance, established routes to triphenylene (B110318) derivatives include oxidative photocyclization, Diels-Alder cycloaddition, and various metal-catalyzed cross-coupling reactions such such as Suzuki coupling researchgate.netresearchgate.netgoogle.com. While effective, these methods can present challenges in terms of sustainability and environmental impact.

Future research aims to develop greener and more sustainable synthetic routes for 2-Methyltriphenylene. This includes exploring metal-free catalytic systems, utilizing benign solvents (e.g., water) rsc.orgtandfonline.com, and employing alternative energy sources like light (photocatalysis) or electricity (electrochemistry) researchgate.netnih.gov. For example, iodine-catalyzed radical annulation in water has been explored for synthesizing selanyl (B1231334) PAHs, demonstrating a metal-free and recyclable approach rsc.org. Electrochemical methods are also gaining traction for organic synthesis, offering a pathway to control redox events for bond formation, potentially simplifying complex syntheses by avoiding traditional protecting group manipulations nih.gov. The development of atom-economical reactions, where most atoms of the reactants are incorporated into the final product, is also a critical direction to minimize waste researchgate.net.

Precise Regioselective Synthesis and Isomer Separation

A significant challenge in the synthesis of substituted triphenylenes, including 2-Methyltriphenylene, is achieving precise regiocontrol and separating positional isomers. The triphenylene core has multiple sites where substituents can be introduced, often leading to mixtures of isomers that are difficult to isolate and purify semanticscholar.orgresearchgate.net. For example, while palladium-catalyzed Suzuki-Miyaura coupling followed by intramolecular C-H activation has enabled regioselective synthesis of some functionalized triphenylenes, controlling the exact position of a single methyl group and avoiding side reactions remains complex researchgate.netdntb.gov.ua.

Future research must focus on developing highly regioselective synthetic strategies that can direct the methyl group to the desired 2-position of the triphenylene core with high fidelity. This could involve exploring novel catalytic systems, designing sophisticated precursor molecules that pre-define the cyclization pathway, or utilizing template-directed synthesis approaches. Furthermore, advanced separation techniques, such as high-resolution chromatography, selective crystallization, or even supramolecular recognition strategies, will be crucial for efficiently isolating pure 2-Methyltriphenylene from isomeric mixtures.

Exploration of Novel Functionalizations and Hybrid Systems

While 2-Methyltriphenylene itself possesses interesting properties, its utility can be significantly expanded through further functionalization and integration into hybrid material systems. The methyl group provides a handle for further chemical modifications, allowing the tuning of electronic, optical, and self-assembly properties.

Future research will likely involve introducing diverse functional groups onto the 2-Methyltriphenylene core or its derivatives to tailor specific properties for target applications. This includes incorporating electron-donating or electron-withdrawing groups to modify electronic band gaps, or appending long alkyl chains for enhanced solubility and liquid crystalline behavior tandfonline.comtandfonline.comrsc.org. Beyond direct functionalization, the exploration of hybrid systems is a promising avenue. 2-Methyltriphenylene could be combined with other materials such as graphene rsc.orgacs.org, carbon nanotubes google.comnih.gov, or various polymers to create composite materials with synergistic properties. For instance, functionalized triphenylenes have been used to modify graphene chemiresistors for enhanced sensing applications rsc.org. Integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is also a burgeoning area, where triphenylene units can form conductive frameworks for applications in sensing, adsorption, and energy storage acs.orgtdx.catresearchgate.netdartmouth.edunih.gov.

Advanced in-situ Spectroscopic and Microscopic Characterization of Dynamic Processes

To fully understand the behavior and optimize the performance of 2-Methyltriphenylene in materials and devices, advanced characterization techniques are indispensable. Traditional static characterization methods often fail to capture the dynamic processes occurring during material formation or device operation.

Future research will increasingly rely on in-situ and operando spectroscopic and microscopic techniques that allow real-time monitoring of structural evolution, electronic states, and charge carrier dynamics under realistic conditions jos.ac.cnjos.ac.cnresearchgate.neticmab.esresearching.cn. Techniques such as in-situ optical microscopy, scanning probe microscopy (e.g., AFM, ESM, SDM) jos.ac.cnjos.ac.cnresearching.cn, and time-resolved X-ray diffraction researchgate.net can provide insights into film growth, molecular assembly, crystal structures, and interface properties jos.ac.cnjos.ac.cnresearchgate.netresearching.cn. For instance, in-situ AFM measurements can reveal morphological and structural changes in organic films under applied voltage researchgate.net. These advanced methods are crucial for establishing intrinsic structure-property relationships and optimizing 2-Methyltriphenylene-based materials for various applications jos.ac.cnjos.ac.cnresearching.cn.

Computational Design and Prediction of Advanced Materials Properties

Computational chemistry and materials science play a pivotal role in accelerating the discovery and design of novel 2-Methyltriphenylene-based materials. Theoretical approaches can predict properties, elucidate mechanisms, and guide experimental synthesis, significantly reducing trial-and-error efforts.

Future research will heavily utilize computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to predict the electronic, optical, and structural properties of 2-Methyltriphenylene and its derivatives acs.orgresearchgate.nettudelft.nl. This includes modeling their self-assembly behavior, charge transport characteristics, and interactions within complex architectures like COFs and MOFs acs.orgtdx.catnih.govresearchgate.net. For example, computational studies have been used to design lithium-decorated aza-triphenylene-based COFs for high-capacity hydrogen storage, validating theoretical models against experimental data acs.orgresearchgate.net. Such predictive capabilities are essential for designing materials with tailored functionalities before embarking on costly and time-consuming experimental syntheses.

Integration of 2-Methyltriphenylene into Complex Nanosystems for Emerging Technologies

The discotic nature and charge transport capabilities of triphenylene derivatives make them highly attractive for integration into complex nanosystems for emerging technologies. 2-Methyltriphenylene, with its specific substitution pattern, could offer unique advantages in such applications.

Future research will explore its integration into various advanced nanosystems:

Organic Electronics: Its potential as a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) will be further investigated, leveraging its charge carrier mobility and self-assembly properties tandfonline.comrsc.orgjos.ac.cn.

Sensors: Functionalized 2-Methyltriphenylene could be integrated into highly sensitive and selective chemical sensors, potentially by modifying nanomaterials like graphene or carbon nanotubes rsc.org.

Energy Storage and Conversion: Its application in batteries, supercapacitors, and hydrogen storage systems, particularly within MOF/COF structures, represents a promising area acs.orgdartmouth.eduresearchgate.net.

Nanomaterial Precursors: Research may also focus on using 2-Methyltriphenylene as a precisely designed molecular precursor for the bottom-up synthesis of specific carbon nanomaterials, such as single-walled carbon nanotubes (SWCNTs) with predefined chirality, although this is a highly challenging area google.comresearchgate.netresearchgate.net. This involves designing precursors that can cyclize and grow into desired nanotube structures on surfaces google.comresearchgate.net.

These research directions collectively aim to overcome current limitations and fully harness the potential of 2-Methyltriphenylene for next-generation technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.